molecular formula C16H14FNO3 B6407851 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid CAS No. 1262008-84-3

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Cat. No.: B6407851
CAS No.: 1262008-84-3
M. Wt: 287.28 g/mol
InChI Key: YQCLKSQBSNFPNJ-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is a chemical compound that has garnered significant attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)14-9-12(17)7-8-13(14)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCLKSQBSNFPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691337
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-84-3
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: This intermediate is synthesized by reacting 4-bromoaniline with dimethylamine and carbon dioxide under controlled conditions.

    Coupling Reaction: The intermediate 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is then subjected to a Suzuki coupling reaction with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Shares the dimethylaminocarbonyl group but differs in the presence of a boronic acid moiety instead of a fluorobenzoic acid group.

    2-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid: Similar structure but lacks the fluorine atom on the benzoic acid ring.

Uniqueness

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is unique due to the presence of both the dimethylaminocarbonyl group and the fluorobenzoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

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